2-Chloro-5-nitrobenzothiazole
Overview
Description
2-Chloro-5-nitrobenzothiazole is a heterocyclic aromatic compound that contains both nitrogen and sulfur atoms within its structure. It is a derivative of benzothiazole, which is known for its wide range of applications in various fields such as medicine, agriculture, and materials science. The presence of both chloro and nitro substituents on the benzothiazole ring enhances its reactivity and potential for diverse chemical transformations.
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class to which 2-chloro-5-nitrobenzothiazole belongs, have been reported to exhibit a wide range of biological activities . They have shown antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects
Mode of Action
It’s known that benzothiazole derivatives can interact with their targets, leading to various biological effects . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Strain CNP-8, can degrade 2-chloro-5-nitrophenol, a compound structurally similar to this compound . The degradation process involves the enzyme MnpA, which catalyzes the partial reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol . This suggests that this compound might affect similar biochemical pathways.
Result of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
2-Chloro-5-nitrobenzothiazole has been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that benzothiazole derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes require further study.
Molecular Mechanism
It is known that benzothiazole derivatives can interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrobenzothiazole typically involves the nitration of 2-chlorobenzothiazole. One common method is the electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the benzothiazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The reaction mixture is typically quenched with water, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-nitrobenzothiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Substitution: The benzothiazole ring can undergo further electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Electrophilic Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzothiazoles with various functional groups.
Reduction: Formation of 2-chloro-5-aminobenzothiazole.
Electrophilic Substitution: Formation of halogenated or sulfonated benzothiazole derivatives.
Scientific Research Applications
2-Chloro-5-nitrobenzothiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-5-aminobenzothiazole: Similar structure but with an amino group instead of a nitro group.
2-Chloro-5-methylbenzothiazole: Similar structure but with a methyl group instead of a nitro group.
2-Chloro-5-ethoxybenzothiazole: Similar structure but with an ethoxy group instead of a nitro group.
Uniqueness: 2-Chloro-5-nitrobenzothiazole is unique due to the presence of both chloro and nitro substituents, which confer distinct reactivity and biological activity. The nitro group enhances its potential for reduction reactions, while the chloro group facilitates nucleophilic substitution. This combination makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
2-chloro-5-nitro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHJRTMGKFPQGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465089 | |
Record name | 2-Chloro-5-nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-38-6 | |
Record name | 2-Chloro-5-nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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